molecular formula C20H17N5O5 B2506593 2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894929-65-8

2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2506593
CAS No.: 894929-65-8
M. Wt: 407.386
InChI Key: QTHOWDIZFUVXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The oxadiazole and quinazolinone rings are heterocyclic structures, meaning they contain atoms other than carbon in the ring. The methoxyphenyl group is a common functional group in organic chemistry, consisting of a phenyl ring with a methoxy (-OCH3) substituent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the carbonyl groups in the quinazolinone ring could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-29-13-8-6-12(7-9-13)18-22-17(30-23-18)11-25-19(27)14-4-2-3-5-15(14)24(20(25)28)10-16(21)26/h2-9H,10-11H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHOWDIZFUVXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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